9-Chloro-9-methyl-9-silafluorene
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Overview
Description
5-Chloro-5-methyl-5H-dibenzo[b,d]silole is an organic compound that belongs to the class of siloles. Siloles are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound has a molecular formula of C13H11ClSi and a molecular weight of 230.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5-methyl-5H-dibenzo[b,d]silole typically involves the reaction of chlorosilane with a suitable aromatic compound under controlled conditions. One common method involves the use of a Grignard reagent to introduce the methyl group, followed by chlorination to obtain the final product .
Industrial Production Methods
Industrial production of 5-Chloro-5-methyl-5H-dibenzo[b,d]silole may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to purify the compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-5-methyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as alkyl or aryl derivatives.
Oxidation: Formation of silanols.
Reduction: Formation of silanes.
Scientific Research Applications
5-Chloro-5-methyl-5H-dibenzo[b,d]silole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex silole derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 5-Chloro-5-methyl-5H-dibenzo[b,d]silole involves its interaction with specific molecular targets. The compound can interact with various enzymes and receptors, influencing biochemical pathways. Its unique electronic properties also allow it to participate in electron transfer reactions, making it valuable in electronic applications .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-5H-dibenzo[b,d]silole: Similar structure but lacks the chlorine atom.
5,5-Dichloro-5H-dibenzo[b,d]silole: Contains two chlorine atoms instead of one.
5,5-Dimethyl-5H-dibenzo[b,d]stannole: Contains a tin atom instead of silicon.
Uniqueness
5-Chloro-5-methyl-5H-dibenzo[b,d]silole is unique due to the presence of both a chlorine and a methyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
CAS No. |
18090-00-1 |
---|---|
Molecular Formula |
C13H11ClSi |
Molecular Weight |
230.76 g/mol |
IUPAC Name |
5-chloro-5-methylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C13H11ClSi/c1-15(14)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 |
InChI Key |
XCCMYBOVYLGMDE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)Cl |
Origin of Product |
United States |
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